3-Bromo-2-(2,2-difluoro-ethoxy)-benzaldehyde
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Overview
Description
3-Bromo-2-(2,2-difluoro-ethoxy)-benzaldehyde is an organic compound with the molecular formula C9H7BrF2O2. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethoxy group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2,2-difluoro-ethoxy)-benzaldehyde typically involves the bromination of 2-(2,2-difluoro-ethoxy)-benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzaldehyde ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2,2-difluoro-ethoxy)-benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehydes or benzyl derivatives.
Oxidation Reactions: Products include carboxylic acids or other oxidized compounds.
Reduction Reactions: Products include alcohols or other reduced compounds.
Scientific Research Applications
3-Bromo-2-(2,2-difluoro-ethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2,2-difluoro-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the ethoxy group, contribute to its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to modulation of their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(2,2-difluoroethoxy)aniline
- 3-Bromo-2-(2,2-difluoroethoxy)nitrobenzene
- 3-Bromo-2-(2,2-difluoroethoxy)phenol
Uniqueness
3-Bromo-2-(2,2-difluoro-ethoxy)-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-bromo-2-(2,2-difluoroethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-3-1-2-6(4-13)9(7)14-5-8(11)12/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGKVWYFGQJOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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